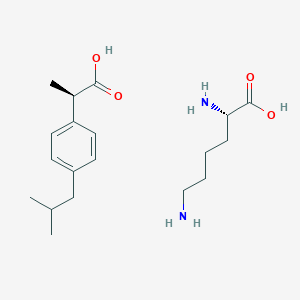

Ibuprofen lysine, (-)-

Descripción

Context and Significance in Contemporary Pharmaceutical Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical chemistry, as more than half of all drugs are chiral compounds. rsc.orgrsc.org These mirror-image molecules, known as enantiomers, can have identical chemical structures but exhibit significant differences in their biological activities, including pharmacology, toxicology, and metabolism, when they interact with the chiral environment of the human body, such as enzymes and receptors. rsc.orgmdpi.com

In recent years, there has been a notable shift in the pharmaceutical industry towards the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). rsc.orgamericanpharmaceuticalreview.com This trend is driven by the understanding that one enantiomer is often responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency have increasingly favored the marketing of single-enantiomer drugs, recognizing the potential for improved therapeutic profiles and safety. rsc.orgamericanpharmaceuticalreview.com

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a classic example of a chiral drug. nih.govscribd.com It is commonly marketed as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. nih.gov However, the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes to reduce pain and inflammation, resides almost exclusively in the (S)-(+)-enantiomer, also known as dexibuprofen. nih.govnih.govncats.io The R-enantiomer is largely inactive but can undergo in-vivo conversion to the S-enantiomer. wikipedia.org The focus on single-enantiomer drugs has therefore highlighted the significance of developing formulations containing only the active S-(+)-ibuprofen.

Rationale for Targeted Academic Research on (-)-Ibuprofen Lysine (B10760008)

Targeted academic research on specific salt forms of single-enantiomer drugs, such as (-)-Ibuprofen Lysine (more accurately, the lysine salt of dexibuprofen, or (S)-(+)-Ibuprofen), is driven by several key factors aimed at optimizing the drug's physicochemical and pharmacokinetic properties.

One of the primary challenges with ibuprofen is its poor aqueous solubility, which can limit its dissolution rate and, consequently, the speed of its absorption and onset of action. researchgate.netpatsnap.comrsc.org Research has shown that forming salts of ibuprofen can significantly enhance its solubility. patsnap.cominnovareacademics.insci-hub.se Lysine, an essential amino acid, is used to form a salt with ibuprofen, resulting in ibuprofen lysinate. patsnap.comgoogleapis.com This salt form is significantly more water-soluble than ibuprofen acid. innovareacademics.ingoogleapis.combasf.com For instance, the solubility of ibuprofen lysinate in water is substantially higher than that of standard ibuprofen. basf.com This increased solubility facilitates faster dissolution in the gastrointestinal tract, leading to more rapid absorption into the bloodstream and a quicker onset of the therapeutic effect. patsnap.com

A process for the formation and resolution of (S)-ibuprofen-(S)-lysine has been developed, which utilizes preferential crystallization to separate the diastereomeric salts: (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine. google.com

| Compound | Solubility in Water | Reference |

|---|---|---|

| Ibuprofen | < 0.1% | basf.com |

| Ibuprofen Lysinate | ~17% | basf.com |

Historical Trajectory and Evolution of Ibuprofen Salt Forms in Research

The history of ibuprofen dates back to the 1960s when it was developed by the research arm of the Boots Group as a safer alternative to aspirin (B1665792). wikipedia.org It was first marketed in the United Kingdom in 1969 for the treatment of rheumatoid arthritis. wikipedia.org Initially, ibuprofen was available only as the free acid in a racemic mixture.

Over the decades, as the understanding of chiral drugs and the importance of pharmacokinetics grew, research efforts were directed towards improving the properties of ibuprofen. A significant area of this research has been the development of various salt forms to enhance its solubility and dissolution rate. researchgate.netsci-hub.se The formation of salts with basic compounds, including amino acids like lysine and arginine, as well as inorganic cations like sodium, has been a key strategy. innovareacademics.inbasf.comnih.gov

The development of ibuprofen lysinate was a notable advancement, offering a formulation with significantly improved water solubility compared to the parent acid. innovareacademics.ingoogleapis.com This led to a faster absorption profile and a more rapid onset of pain relief. patsnap.com Further research has also explored other salt forms, such as ibuprofen sodium, which has also been shown to be absorbed faster than standard ibuprofen tablets. nih.gov

The evolution of ibuprofen formulations reflects a broader trend in pharmaceutical sciences: the continuous effort to refine existing drugs to improve their therapeutic performance. This has progressed from the initial racemic mixture of the free acid to more sophisticated formulations like the lysine salt of the single, active enantiomer, dexibuprofen. This trajectory demonstrates a move towards more precise and efficient drug delivery, driven by a deeper understanding of stereochemistry and biopharmaceutics. mdpi.comamericanpharmaceuticalreview.com

| Parameter | Geometric Mean Ratio (Dexibuprofen/Ibuprofen) | Reference |

|---|---|---|

| Maximal Plasma Concentration (Cmax) | 184.6% | nih.gov |

| Area Under the Curve (AUC) from time 0 to last quantifiable time | 136.9% | nih.gov |

| Area Under the Curve (AUC) from time 0 to infinity | 134.4% | nih.gov |

Propiedades

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXIUAEPKVVII-APFIOPMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566909 | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157369-85-2 | |

| Record name | L-Lysine, mono[(αR)-α-methyl-4-(2-methylpropyl)benzeneacetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157369-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen lysine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157369852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN LYSINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQJ0240XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Advanced Synthetic Methodologies

Stereochemistry of Ibuprofen (B1674241) and Enantiomeric Specificity

Ibuprofen is a chiral compound belonging to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). viamedica.pl Due to a chiral center in its structure, it exists as a pair of enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. wikipedia.org These stereoisomers exhibit significant differences in their pharmacological activity. scielo.br

The (S)-(+)-enantiomer, also known as dexibuprofen, is the pharmacologically active form, or eutomer. Its therapeutic effects, including anti-inflammatory and analgesic properties, are primarily due to the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. wikipedia.orgresearchgate.net In vitro studies have shown that (S)-ibuprofen is approximately 160 times more potent than its (R)-counterpart in inhibiting prostaglandin synthesis. viamedica.plscielo.br The S-enantiomer is capable of inhibiting both COX-1 and COX-2 at clinically relevant concentrations. nih.gov This enhanced activity is attributed to the specific stereochemical configuration that allows for effective binding to the active site of the COX enzymes. researchgate.net

While the (R)-(-)-enantiomer is the less active form (distomer), it undergoes a unidirectional metabolic chiral inversion in the body, converting into the active (S)-enantiomer. scielo.br This in vivo conversion means the (R)-form acts as a prodrug for the (S)-form. The process is enzyme-mediated and occurs primarily in the liver. wikipedia.org

The mechanism involves three main steps:

Thioester Formation: The (R)-enantiomer is stereoselectively converted into (R)-ibuprofen-CoA, a thioester, by the enzyme acyl-CoA synthetase. The (S)-enantiomer does not typically form this thioester intermediate. wikipedia.orgscielo.br

Epimerization: The enzyme alpha-methylacyl-CoA racemase then converts (R)-ibuprofen-CoA to (S)-ibuprofen-CoA. wikipedia.orgwikipedia.org

Hydrolysis: Finally, a hydrolase enzyme cleaves the thioester bond of (S)-ibuprofen-CoA to release the active (S)-ibuprofen. wikipedia.org

This unidirectional inversion is significant, with estimates suggesting that 50-60% of an administered dose of (R)-ibuprofen is converted to the S(+) form in humans. researchgate.netnih.gov Studies using deuterium (B1214612) labeling have confirmed that this inversion involves the stereoselective formation of the coenzyme A thioester and subsequent racemization through an enolate tautomer intermediate. nih.gov

Chemical Synthesis Strategies for Ibuprofen Lysinate

Ibuprofen lysinate is a salt formulation created to improve the physicochemical properties of ibuprofen, particularly its solubility. googleapis.com

The synthesis of ibuprofen lysinate involves a straightforward acid-base reaction. Ibuprofen, a carboxylic acid, donates a proton to the basic amino acid L-lysine. ausetute.com.au This proton transfer results in the formation of an ionic bond between the ibuprofen carboxylate anion and the lysinium cation, yielding the ibuprofen lysinate salt. ausetute.com.au L-lysine is chosen as the counter-ion due to its biocompatibility and its ability to significantly enhance the water solubility of the resulting salt. researchgate.netnih.gov The chemical synthesis can be performed by dissolving ibuprofen in ethanol (B145695) and lysine (B10760008) in water, mixing the solutions, and then inducing crystallization. google.com

A primary challenge with ibuprofen acid is its poor solubility in aqueous environments, which can slow its dissolution and subsequent absorption. efsm.onlinenih.gov The formation of a salt with L-lysine dramatically improves this characteristic. Ibuprofen lysinate is significantly more water-soluble than ibuprofen acid. googleapis.comausetute.com.au This increased solubility is due to the ionic nature of the salt and the hydrophilic properties of the lysine counter-ion. nih.govpatsnap.com Studies have shown that this leads to a much faster dissolution rate. nih.gov For instance, research has demonstrated that arginine and lysine can increase ibuprofen's solubility by 1371-fold and 242-fold, respectively, by increasing the pH of the solution and promoting ionization. researchgate.net This rapid dissolution is a key advantage for achieving faster therapeutic action. patsnap.comnih.gov

Table 1: Dissolution Property Comparison

| Compound | Aqueous Solubility | Dissolution Rate |

|---|---|---|

| Ibuprofen Acid | Poor efsm.online | Slow efsm.online |

Enantiomeric Resolution Techniques for Ibuprofen Lysinate

To isolate the more active (S)-enantiomer, various resolution techniques can be applied to racemic ibuprofen.

One of the most common industrial methods is diastereomeric salt crystallization . scielo.bracs.org This technique involves reacting racemic ibuprofen with a single enantiomer of a chiral resolving agent, such as an optically pure amine, to form a pair of diastereomeric salts. acs.orgcore.ac.uk These diastereomers possess different physical properties, like solubility, allowing for their separation by fractional crystallization. acs.org L-lysine itself can be used as a resolving agent. The (R)-ibuprofen-L-lysinate salt has been found to have approximately two-thirds the solubility of the (S)-ibuprofen-L-lysinate salt, enabling their separation through preferential crystallization. scielo.brresearchgate.netgoogle.com

Chromatographic methods , especially High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), are also widely used for both analytical and preparative-scale separations of ibuprofen enantiomers. researchgate.netnih.gov These columns contain chiral materials that interact differently with each enantiomer, leading to their separation. scielo.br

Enzymatic resolution offers another approach. This method uses enzymes, such as lipases, that can selectively catalyze a reaction (e.g., esterification) with only one of the enantiomers, allowing the reacted and unreacted forms to be easily separated. scielo.br

Table 2: Overview of Enantiomeric Resolution Techniques

| Technique | Principle | Reference |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities, allowing for separation by crystallization. | scielo.bracs.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase in a chromatography column, leading to different retention times and separation. | researchgate.netnih.gov |

Enantiomeric Resolution Techniques for Ibuprofen Lysinate

Diastereomeric Salt Crystallization Processes

Diastereomeric salt crystallization is a widely employed and effective technique for the resolution of racemic ibuprofen. wiley.comresearchgate.net This process involves the reaction of racemic ibuprofen with a single enantiomer of a resolving agent, such as (S)-lysine, to form a pair of diastereomeric salts: (S)-ibuprofen-(S)-lysine (p-salt) and (R)-ibuprofen-(S)-lysine (n-salt). wiley.comresearchgate.net These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization. wiley.comcore.ac.uk

The formation of these diastereomeric salts occurs through a hydrogen bond between the carboxylic acid group of ibuprofen and the ε-amino group of lysine. core.ac.uk The efficiency of the separation is highly dependent on the solvent system and temperature. wiley.com Aqueous ethanol is a commonly used solvent system for this process. wiley.comresearchgate.net

Ternary phase diagrams are crucial tools for designing and optimizing the diastereomeric salt crystallization process. wiley.comresearchgate.net Studies of the ternary phase diagram for ibuprofen lysine in aqueous ethanol have shown that the eutectic point consistently occurs at an approximate n-salt/p-salt weight ratio of 34:66 at temperatures between 15 and 40°C. wiley.com The (S)-ibuprofen-(S)-lysine salt generally exhibits higher solubility than the (R)-ibuprofen-(S)-lysine salt, particularly at elevated temperatures, suggesting that cooling crystallization is a favorable method for isolating the pure enantiomers. wiley.com

Temperature Selective Diastereo-Recognition (TSD) for Enantiomeric Separation

A significant advancement in the resolution of ibuprofen enantiomers is Temperature Selective Diastereo-Recognition (TSD). researchgate.net This method provides an efficient means to prepare either enantiomer of ibuprofen from the racemic mixture using the same inexpensive resolving agent, (S)-lysine. researchgate.net The selection of the crystallized diastereomer is controlled by the crystallization conditions, particularly temperature. researchgate.net

Research has demonstrated that the crystallization of ibuprofen/lysinate from a solution of racemic ibuprofen and a sub-stoichiometric amount of (S)-lysine in aqueous ethanol can yield either (S)-(+)-ibuprofen/(S)-lysinate or a preponderance of (R)-ibuprofen/(S)-lysinate depending on the temperature. researchgate.net Specifically, (S)-ibuprofen-(S)-lysine is kinetically favored at lower temperatures (e.g., 0°C), while (R)-ibuprofen-(S)-lysine is thermodynamically favored. researchgate.net This temperature-dependent selectivity allows for the targeted crystallization of the desired diastereomer.

Advanced Preferential Crystallization Protocols

Preferential crystallization is a stereoselective crystallization process that separates a single enantiomer from a racemic supersaturated solution by seeding with enantiopure crystals. google.comacs.org This method avoids the need for a chiral auxiliary resolving agent. acs.org The principle behind this technique is that the energy barrier for the growth of existing seed crystals is lower than that for the spontaneous nucleation of the counter-enantiomer. acs.org

A key finding that enabled the application of preferential crystallization to ibuprofen lysine is that the diastereomeric salts, (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine, form a simple mixture rather than a racemic compound, and these salts can tolerate a high degree of supersaturation in solution without spontaneous crystal growth. google.com

Advanced protocols, such as continuous preferential crystallization, have been developed to improve the efficiency of this process. google.comacs.org In a continuous process, a supersaturated solution of the diastereomeric salts is passed through a vessel containing a slurry of seed crystals of the desired (S,S)-salt. The supersaturation of the (S,S)-salt is released through crystal growth on the seeds, while the (R,S)-salt remains in solution due to the absence of its corresponding seed crystals. google.com This continuous operation allows for higher throughput and can yield (S)-ibuprofen-(S)-lysine with a purity of 98% or greater. google.com

Development of Novel Derivatives and Structural Modifications of Ibuprofen Lysinate

Synthesis and Evaluation of Alkyl Ester Salts of L-Amino Acids as Ibuprofen Derivatives

Research has focused on synthesizing novel derivatives of ibuprofen to improve its physicochemical properties. nih.govresearchgate.net One promising approach involves the creation of alkyl ester salts of L-amino acids. nih.govresearchgate.net For instance, new derivatives of (RS)-2-[4-(2-methylpropyl)phenyl]propionic acid have been synthesized using hydrochlorides of various alkyl esters (ethyl, propyl, isopropyl, butyl, sec-butyl, tert-butyl, and pentyl) of L-glutamine. nih.govresearchgate.net These are then converted into alkyl esters of L-amino acid ibuprofenates. nih.govresearchgate.net

These synthesized derivatives have demonstrated several advantages over the parent ibuprofen. nih.govresearchgate.net They exhibit higher water solubility and lower lipophilicity. nih.govresearchgate.net Spectroscopic analysis, including nuclear magnetic resonance and Fourier-transform infrared spectroscopy, has confirmed the ionic structure of these compounds. nih.gov Studies have also revealed significant correlations between the length of the ester chain and properties such as thermal stability, crystallinity, and phase transition temperatures. nih.govresearchgate.net

| Derivative | Permeability (µg IBU·cm⁻²) | Reference |

| Ibuprofen | 302.84 | nih.gov |

| Propyl ester of L-valine ibuprofenate | 677.41 | nih.gov |

| Isopropyl ester of L-valine ibuprofenate | 604.51 | nih.gov |

Rational Design and Formation of Co-crystals with Polymeric Co-formers (e.g., Polyvinylpyrrolidone K25, K30)

The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is another strategy to modify the properties of ibuprofen lysinate. innovareacademics.inresearchgate.netresearchgate.net Polyvinylpyrrolidone (PVP), specifically grades K25 and K30, has been investigated as a polymeric co-former for ibuprofen lysine. innovareacademics.inresearchgate.net

The rationale for selecting co-formers is based on their ability to form hydrogen bonds and other non-covalent interactions with the active pharmaceutical ingredient (API). nih.govacs.org PVP, with its pyrrolidine (B122466) ring, can act as a proton acceptor. innovareacademics.in The formation of co-crystals between ibuprofen lysine (IL) and PVP K25 or K30 has been achieved through methods like solvent evaporation and liquid-assisted grinding. innovareacademics.in

These co-crystals have shown improved solubility and dissolution properties compared to ibuprofen lysine alone. innovareacademics.inresearchgate.net For example, co-crystals of IL with PVP K30 prepared by solvent evaporation demonstrated superior solubility. researchgate.net Characterization using techniques such as X-ray diffraction, infrared spectroscopy, and thermal analysis has confirmed the formation of these novel co-crystal structures. innovareacademics.inresearchgate.net While the compressibility of the co-crystals was found to be similar to that of ibuprofen lysine, the enhanced solubility represents a significant improvement. innovareacademics.inresearchgate.net

| Co-crystal Formulation | Molar Ratio (IL:Co-former) | Preparation Method |

| IL:PVP K25 | 0.58:1 | Solvent Evaporation / Liquid-Assisted Grinding |

| IL:PVP K30 | 0.29:0.5 | Solvent Evaporation / Liquid-Assisted Grinding |

Molecular and Cellular Mechanisms of Action Preclinical Focus

Cyclooxygenase (COX) Isoform Inhibition

Ibuprofen (B1674241) functions by inhibiting the activity of both COX-1 and COX-2 enzymes. drugbank.compatsnap.com These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxane (B8750289) A2. wikipedia.org The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic properties of ibuprofen, as it reduces the synthesis of prostaglandins that mediate inflammation, pain, and fever. drugbank.comwikipedia.org Conversely, the inhibition of the constitutively expressed COX-1 is associated with some of the drug's side effects. ncats.io Studies have shown that ibuprofen inhibits COX-1 activity almost completely, while COX-2 inhibition reaches approximately 80%. nih.gov

Inhibition of COX Isoforms by Ibuprofen

| Isoform | Effect of Inhibition | Level of Inhibition by Ibuprofen |

|---|---|---|

| COX-1 | Associated with potential side effects. ncats.io | Almost complete inhibition. nih.gov |

| COX-2 | Reduces prostaglandins that mediate inflammation, pain, and fever. drugbank.comwikipedia.org | Approximately 80% inhibition. nih.gov |

The two enantiomers of ibuprofen exhibit different pharmacological activities. researchgate.net The S-(+)-enantiomer, also known as dexibuprofen, is the more pharmacologically active form, potently inhibiting both COX-1 and COX-2 enzymes. ncats.ioresearchgate.net In contrast, the R-(-)-enantiomer is a significantly less potent COX inhibitor. researchgate.netnih.gov In vitro studies have demonstrated that S-ibuprofen is a more potent inhibitor of COX enzymes than R-ibuprofen. pharmgkb.org Specifically, S-ibuprofen shows stronger inhibitory activity at COX-1 than at COX-2 in vitro. pharmgkb.org One study reported IC50 values for S-ibuprofen of 2.1 μM for COX-1 and 1.6 μM for COX-2. medchemexpress.com Another study found IC50 values for (±)-Ibuprofen L-lysine of 13 μM for COX-1 and 370 μM for COX-2. medchemexpress.com Dexibuprofen has shown IC50 values of 98.65 nM for COX-1 and 730.0 nM for COX-2. ncats.io Although R-(-)-ibuprofen is less active, a significant portion of it undergoes in vivo conversion to the active S-(+)-enantiomer. ncats.io

Enantioselective COX Inhibition (IC50 Values)

| Compound | COX-1 IC50 | COX-2 IC50 | Source |

|---|---|---|---|

| S-(+)-Ibuprofen | 2.1 μM | 1.6 μM | medchemexpress.com |

| (±)-Ibuprofen L-lysine | 13 μM | 370 μM | medchemexpress.com |

| Dexibuprofen | 98.65 nM | 730.0 nM | ncats.io |

Non-selective Inhibition of COX-1 and COX-2 Isozymes

Prostaglandin and Thromboxane Biosynthesis Pathway Modulation

By inhibiting COX enzymes, ibuprofen effectively modulates the biosynthesis of prostaglandins and thromboxanes. drugbank.com Arachidonic acid, released from cell membrane phospholipids, is converted by COX enzymes into the unstable intermediate prostaglandin H2. pharmgkb.org This intermediate is then transformed by specific synthases into various prostanoids, including prostaglandins E2 (PGE2), D2 (PGD2), F2alpha (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TxA2). pharmgkb.org Ibuprofen's inhibition of this pathway leads to a reduction in the production of these bioactive lipids. nih.gov For example, ibuprofen has been shown to inhibit the production of COX-1-derived thromboxane B2 (a stable metabolite of TxA2) and COX-2-derived PGE2. nih.gov This reduction in prostanoids is central to ibuprofen's therapeutic effects, as prostaglandins like PGE2 and PGI2 are key mediators of inflammation, pain, and fever. nih.govnih.gov The effect of ibuprofen on prostaglandin synthesis is reversible. nih.gov

Exploration of Ancillary Pharmacological Mechanisms

Ibuprofen has been shown to possess free radical scavenging capabilities. pharmgkb.org It can scavenge hydroxyl radicals (HO•), nitric oxide (•NO), and peroxynitrite (ONOO-). pharmgkb.orgpharmgkb.org One study demonstrated that ibuprofen exhibits hydroxyl radical scavenging activity with a calculated rate constant of approximately 0.9 x 10(10) M(-1) s(-1). researchgate.net Another study reported that an iridium(III) complex of ibuprofen had an IC50 value of 105.23 μM for scavenging hydroxyl radicals. rsc.org However, some research suggests that ibuprofen is only a weak scavenger of peroxynitrite. nih.gov The binding of ibuprofen can allosterically impair the isomerization of peroxynitrite by ferric human serum heme-albumin. nih.gov

Ibuprofen can influence the activity of nitric oxide synthase (NOS) isoforms and the formation of nitric oxide (NO). pharmgkb.orgpharmgkb.org Some studies suggest that ibuprofen can reduce NO production. researchgate.net Research on rat primary cerebellar glial cells showed that ibuprofen reduced the activity of inducible nitric oxide synthase (iNOS) with an IC50 of 0.76 mM. nih.gov This effect was attributed to the inhibition of post-transcriptional processing of the enzyme, as ibuprofen decreased iNOS protein levels (IC50 of 0.89 mM) but had no direct effect on the catalytic activity of iNOS. nih.gov Conversely, ibuprofen arginate, a salt of ibuprofen, can act as a substrate for NOS and has been shown to rescue NO dysfunction in certain in vitro and in vivo models. scienceopen.com Studies in healthy volunteers indicated that the constitutive enzymes, including endothelial NOS (eNOS), did not change after ibuprofen treatment, while iNOS showed a mild tendency to increase in the gastric corpus of subjects who experienced adverse reactions. drugbank.com

Activation of Anti-nociceptive Pathways via Cannabinoid Receptor Binding and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Ibuprofen may activate anti-nociceptive pathways through its interaction with the endocannabinoid system. pharmgkb.orgnih.gov This involves binding to cannabinoid receptors and inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. pharmgkb.orgnih.govnih.gov

Research indicates that ibuprofen's interaction with the endocannabinoid system can produce synergistic antinociceptive effects. nih.govnih.gov When administered locally with anandamide, ibuprofen has been shown to decrease pain behavior in a synergistic manner, an effect that involves both cannabinoid CB1 and CB2 receptors. nih.gov The synergistic effect of combining ibuprofen with a synthetic cannabinoid has been shown to be reversed by CB1 and CB2 receptor antagonists, suggesting the involvement of both receptor types. mdpi.com Specifically, the synergistic effect was reversed by 45% with a CB1 antagonist and 76% with a CB2 antagonist, highlighting the significant role of peripheral cannabinoid receptors. mdpi.com

Ibuprofen's ability to inhibit FAAH contributes to its analgesic properties by increasing the levels of anandamide. projectcbd.orgnih.gov While ibuprofen itself has a modest potency as a FAAH inhibitor, this action is pH-dependent, with increased potency in more acidic environments, which are often characteristic of inflamed tissues. nih.govnih.gov Studies have shown that (-)-ibuprofen acts as a mixed-type inhibitor of FAAH at different pH levels. nih.gov At a pH of 5.28, the Ki(slope) and Ki(intercept) values for (-)-ibuprofen were 11 µM and 143 µM, respectively, while at a pH of 8.37, these values increased to 185 µM and 3950 µM, respectively, indicating greater inhibition at a lower pH. nih.gov

Derivatives of ibuprofen have been developed that are more potent FAAH inhibitors than the parent compound. plos.orgtandfonline.com For instance, the (S)-enantiomer of an ibuprofen derivative, Ibu-AM5, was found to be a more potent FAAH inhibitor than the (R)-enantiomer. plos.org

Elucidation of Cellular and Molecular Responses in Preclinical Disease Models

In preclinical studies, Ibuprofen lysine (B10760008) has demonstrated the ability to inhibit cellular proliferation and angiogenesis while inducing apoptosis in specific cancer cell lines. medchemexpress.com Notably, in adenocarcinoma gastric (AGS) cells, treatment with 500 μM of Ibuprofen lysine for 48 hours resulted in the inhibition of cell proliferation and angiogenesis, alongside the induction of apoptosis. medchemexpress.com

Ibuprofen lysine has been shown to modulate the expression of various genes involved in cell survival, proliferation, and apoptosis. medchemexpress.com In adenocarcinoma gastric (AGS) cells treated with 500 μM of Ibuprofen lysine for 48 hours, there was a downregulation in the transcription of several key genes. medchemexpress.com These include Akt, a serine/threonine-specific protein kinase involved in cell survival and metabolism; Vascular Endothelial Growth Factor A (VEGF-A), a key promoter of angiogenesis; Proliferating Cell Nuclear Antigen (PCNA), which is crucial for DNA replication and repair; and B-cell lymphoma 2 (Bcl2), an anti-apoptotic protein. medchemexpress.com Additionally, the expression of genes associated with cancer stem cells, such as OCT3/4 and CD44, was also downregulated. medchemexpress.com

Conversely, the same treatment protocol led to the upregulation of RNA levels for genes that promote apoptosis. medchemexpress.com This includes the wild-type p53 gene, a tumor suppressor that regulates the cell cycle and induces apoptosis, and the Bax gene, a member of the Bcl-2 family that promotes apoptosis. medchemexpress.com

Preclinical research has indicated that Ibuprofen lysine can influence the cytoskeleton and intracellular transport mechanisms in cystic fibrosis (CF) cell models. medchemexpress.com Treatment with 500 μM of Ibuprofen lysine for 24 hours was found to restore microtubule reformation and microtubule-dependent intracellular cholesterol transport. medchemexpress.com Furthermore, this treatment induced the extension of microtubules to the cell periphery in both CF cell models and primary CF nasal epithelial cells. medchemexpress.com

Ibuprofen lysine has been observed to enhance the cytotoxic effects of ultraviolet (UV) radiation through a photosensitization process. medchemexpress.com In studies involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with 500 μM of Ibuprofen lysine for 24 hours enhanced UV-induced cell death. medchemexpress.com

Preclinical Pharmacological and Toxicological Investigations

In Vitro Pharmacological Activity Assessments

In vitro studies are crucial for elucidating the fundamental mechanisms of a drug's action at a cellular and molecular level. For ibuprofen (B1674241) lysine (B10760008), these assessments have centered on its primary anti-inflammatory target, the COX enzymes.

The inhibitory potency of ibuprofen against COX-1 and COX-2 is quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies have shown that ibuprofen is a selective inhibitor of COX-1. medchemexpress.com Research using (±)-Ibuprofen L-lysine demonstrated an IC50 value of 13 µM for COX-1 and 370 µM for COX-2. medchemexpress.com Another study investigating ibuprofen in human peripheral monocytes reported an IC50 of 12 µM for COX-1 and 80 µM for COX-2. nih.gov The crystal structure of ibuprofen bound to COX-2 reveals that only the S-isomer binds, indicating a higher affinity for this enantiomer. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |

|---|---|---|---|

| (±)-Ibuprofen L-lysine | 13 | 370 | medchemexpress.com |

| Ibuprofen | 12 | 80 | nih.gov |

When compared to other NSAIDs, ibuprofen's selectivity for COX enzymes varies. A study using human whole blood assays provides a basis for comparing the COX-1/COX-2 selectivity ratios of various NSAIDs. In this context, ibuprofen demonstrates a preference for inhibiting COX-1 over COX-2. nih.gov For instance, compared to celecoxib, which is highly selective for COX-2, ibuprofen is non-selective. nih.gov

In other comparative studies, ibuprofen was found to be more effective at reducing the survival of human prostate cancer cells in vitro than other common non-prescription NSAIDs like aspirin (B1665792), acetaminophen, and naproxen (B1676952) at clinically relevant concentrations. nih.gov Furthermore, research on human cells in vitro has shown that ibuprofen, along with aspirin and naproxen, can inhibit the production of antibodies. nih.gov

| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Source |

|---|---|---|---|---|

| Ibuprofen | 12 | 80 | 0.15 | nih.gov |

| Diclofenac | 0.076 | 0.026 | 2.9 | nih.gov |

| Indomethacin (B1671933) | 0.0090 | 0.31 | 0.029 | nih.gov |

| Piroxicam | 47 | 25 | 1.9 | nih.gov |

| Celecoxib | 82 | 6.8 | 12 | nih.gov |

Determination of Inhibitory Concentration 50% (IC50) Values for COX-1 and COX-2

Preclinical Antimicrobial Activity Studies

Beyond its well-established anti-inflammatory properties, ibuprofen lysine has been investigated for potential antimicrobial effects.

Studies have demonstrated that ibuprofen lysine possesses antibacterial properties. In a disk diffusion assay, ibuprofen lysine showed inhibitory activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, inhibition zones were observed with 250 µg of ibuprofen lysine per disk for both S. aureus and B. subtilis. nih.govresearchgate.net However, in the same study, no inhibition zones were found for Escherichia coli or Pseudomonas aeruginosa. nih.govresearchgate.net In contrast, another study reported that ibuprofen lysinate exhibited good antibacterial activity against all four of these organisms: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. cabidigitallibrary.orgresearchgate.net

| Bacterial Species | Activity Observed | Concentration for Inhibition Zone | Source |

|---|---|---|---|

| Staphylococcus aureus | Yes | >250 µg/disk | nih.gov |

| Bacillus subtilis | Yes | >250 µg/disk | nih.gov |

| Escherichia coli | No | N/A | nih.gov |

| Pseudomonas aeruginosa | No | N/A | nih.gov |

Ibuprofen lysine has also been evaluated for its antifungal capabilities. It has demonstrated activity against the pathogenic fungus Candida albicans. cabidigitallibrary.orgresearchgate.net A disk diffusion assay showed that an inhibition zone was obtained with more than 125 µg of ibuprofen lysine per disk for C. albicans. nih.govresearchgate.net Research has also shown that ibuprofen can potentiate the antifungal activity of fluconazole (B54011) against fluconazole-resistant C. albicans in a murine model of systemic infection, suggesting a synergistic effect. nih.gov In combinations with other antifungals, associations of ibuprofen with amphotericin B against C. tropicalis and with ketoconazole (B1673606) against C. krusei showed a synergistic effect. scielo.org.co

Evaluation of Antibacterial Efficacy Against Model Organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

In Vivo Animal Model Studies (Non-Clinical Research)

Preclinical in vivo studies using various animal models have provided further insight into the pharmacological and toxicological profile of ibuprofen and its lysine salt. In a study on rats exposed to phosgene (B1210022), ibuprofen administration reduced lung edema. hhs.gov Another study in mice exposed to phosgene showed that ibuprofen treatment significantly improved 12-hour survival rates. hhs.gov

In a rabbit model, the transport of ibuprofen lysine across the skin was studied, demonstrating that iontophoresis significantly increased its permeation compared to passive diffusion. nih.gov Research involving a hyaluronic acid hydrogel containing ibuprofen-lysine for treating chondral lesions in rabbits found that the formulation maintained positive effects on the lesions and was associated with increased limb usage, likely due to reduced pain. researchgate.net

Pharmacokinetic studies in juvenile pigs have been conducted to evaluate the pig as a potential pediatric animal model. nih.gov These studies assessed the pharmacokinetic parameters of ibuprofen after intravenous and oral administration, noting that clearance and volume of distribution increased with age, similar to observations in humans. nih.gov A single-dose oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg for sodium ibuprofen, a different salt form. fda.gov

Investigation in Orthopedic Models (e.g., Chondral Lesion Treatment in Rabbit Knee)

Preclinical studies have explored the utility of ibuprofen lysine in orthopedic applications, particularly in the context of cartilage repair. One significant study investigated the effect of a hyaluronan-based hydrogel (Hyal 50%) loaded with ibuprofen-lysine for the local treatment of surgically created chondral defects in the femoral medial condyle of rabbits. researchgate.netwiley.com In this model, 24 rabbits were divided into groups, receiving percutaneous injections of either the hydrogel with ibuprofen-lysine or the hydrogel alone. researchgate.netwiley.com The treatments were administered every 10 days for a total of three or five times. researchgate.netwiley.com

Histological assessments at 30 and 50 days post-treatment did not reveal significant differences in cartilage repair between the two groups based on a scoring system. researchgate.netwiley.com However, a notable finding was a significant increase in the bone mineral density of the total tibia in rabbits treated with the ibuprofen-lysine-loaded hydrogel compared to those receiving only the hydrogel. researchgate.net This suggests that while the direct cartilage healing scores were similar, the presence of ibuprofen-lysine had a positive adjunctive effect, potentially by reducing pain and discomfort, which led to increased use of the limb. researchgate.net The study concluded that the beneficial effects of the hydrogel on chondral lesions were maintained with the addition of ibuprofen-lysine. researchgate.netwiley.com

Another study, while not using the lysine salt specifically, examined the effect of ibuprofen on the healing of bone and articular cartilage in the temporomandibular joint of rabbits after creating surgical defects. nih.gov The results from this research indicated that ibuprofen had an adverse effect on the healing of both bone and cartilage in this specific model. nih.gov

Table 1: Histological Scores in Rabbit Chondral Lesion Model

| Treatment Group | Mean Score at 30 Days (±SD) | Mean Score at 50 Days (±SD) |

|---|---|---|

| Hyal 50% + Ibuprofen-lysine | 5.1 ± 0.7 | 7.1 ± 0.6 |

| Hyal 50% (Control) | 4.4 ± 0.6 | 6.9 ± 0.6 |

Data sourced from a study on chondral lesion treatment in rabbit knees. researchgate.netwiley.com

Examination of Organ-Specific Hemodynamic Effects (e.g., Cerebral, Renal, Mesenteric Blood Flow in Animal Models)

The hemodynamic profile of intravenous ibuprofen lysine has been a subject of significant preclinical investigation, often in comparison to indomethacin, particularly in neonatal animal models relevant to the treatment of patent ductus arteriosus (PDA). nih.govfda.govnih.gov

Studies have shown that intravenous ibuprofen lysine does not cause the significant reductions in cerebral, renal, and mesenteric blood flow that are sometimes observed with indomethacin. nih.gov In newborn rabbits, intravenous ibuprofen at doses of 0.02 and 0.2 mg/kg produced a dose-related increase in renal vascular resistance and a corresponding decrease in renal blood flow and glomerular filtration rate. fda.gov However, other animal model studies suggest its potential to affect renal blood flow is no greater than that of indomethacin. fda.gov

In adult mongrel dogs, a 10 mg/kg intravenous dose of ibuprofen increased aortic blood pressure and caused a slight but significant reduction in renal blood flow; however, it did not have a significant effect on mesenteric blood flow, unlike indomethacin which markedly reduced it. fda.gov In preterm baboons, ibuprofen produced only mild or insignificant changes in hemodynamic parameters. fda.gov Furthermore, research in newborn piglets suggests ibuprofen enhances retinal and choroidal blood flow autoregulation. fda.gov

Biodistribution studies in male Sprague-Dawley rats using dexibuprofen prodrugs designed for central nervous system delivery showed that the compounds could be found in the plasma, brain, heart, liver, spleen, lung, and kidney. nih.govnih.gov These studies demonstrated that specific prodrug formulations could significantly enhance brain distribution compared to administering dexibuprofen alone. nih.govnih.gov

Evaluation of Antitumor Activity in Preclinical Cancer Models

The potential of dexibuprofen as an anticancer agent has been evaluated in various preclinical models. It has been used in human tumor xenografts and other animal models, demonstrating an ability to reduce tumor burden and the growth of metastatic cancer cells. spandidos-publications.com

Specific examples of its efficacy include:

Pancreatic Tumor Xenografts: Treatment with a dexibuprofen-containing compound (DXC) resulted in an approximate 80% reduction in tumor growth. spandidos-publications.com

Breast Cancer Bone Metastasis Model: The same compound reduced bone and bone-associated soft tissue tumor mass by approximately 60% and 80%, respectively. spandidos-publications.com

Lung Cancer: Dexibuprofen has been reported to suppress the proliferation and metastasis of lung cancer cells. spandidos-publications.com

Mechanistically, the anticancer effects of ibuprofen have been linked to the inhibition of cyclooxygenase-2 (COX-2), which is often upregulated in cancer cells. nih.gov However, emerging evidence suggests that its anticancer properties may also involve COX-independent pathways. nih.gov Studies have shown that ibuprofen can diminish cancer cell stemness properties by reducing the aldehyde dehydrogenase (ALDH)+ subpopulation, the side population, and sphere formation in breast, lung, and liver cancer models. nih.gov It achieves this by reducing the expression of histone deacetylases (HDACs) and histone demethylases (KDM6A/B), which in turn mediates histone acetylation and methylation. nih.gov

In gastric adenocarcinoma cells, ibuprofen has been shown to induce apoptosis, inhibit cell proliferation and angiogenesis, and reduce the expression of stemness markers like CD44 and OCT3/4. researchgate.net Furthermore, recent research has focused on developing novel delivery systems, such as nanostructured lipid carriers loaded with dexibuprofen-phospholipid conjugates, to enhance its therapeutic application in cancer. nih.gov These formulations have shown enhanced antiproliferative activity and increased accumulation in cancer cells. nih.gov

Preclinical Toxicological Assessments (Non-Clinical Research)

Mutagenicity Studies (In Vitro and In Vivo Mammalian Assays)

The mutagenic potential of ibuprofen has been assessed in multiple studies. The consensus from several summaries of product characteristics is that in vitro and in vivo studies have provided no clinically relevant evidence of a mutagenic potential for ibuprofen. medicines.org.ukgeneesmiddeleninformatiebank.nlhpra.iemedicines.org.uk

However, a more detailed comparative study evaluated ibuprofen alongside other propionic acid derivatives. fda.gov The findings from these assays are summarized below:

Table 2: Mutagenicity and Genotoxicity Assays for Ibuprofen

| Assay | Test System | Finding |

|---|---|---|

| Ames Test | Salmonella typhimurium strains TA97a, TA100, TA102 (with and without S9 activation) | Negative. No significant increase in revertant colonies was observed. fda.gov |

| In Vivo Sister Chromatid Exchange (SCE) Assay | Mouse bone marrow cells (oral and intraperitoneal administration) | Weakly Positive. A statistically significant, albeit weak, increase in SCE was observed. fda.gov |

Data sourced from a comparative study on propionic acid derivatives. fda.gov

In the Ames test, ibuprofen was negative for mutagenicity. fda.gov In the in vivo sister chromatid exchange (SCE) assay in mice, ibuprofen did cause a statistically significant increase in SCEs at certain doses, but the increase was not substantial (not exceeding the control mean by 50%). fda.gov This is generally considered a weak positive result. A safety data sheet for dexibuprofen lysine specifically noted "no data available" for germ cell mutagenicity. chemicalbook.com

Carcinogenicity Studies in Rodent Models

Long-term carcinogenicity studies have been conducted to evaluate the potential of ibuprofen to cause cancer. According to regulatory documents and summaries of product characteristics, studies performed in rats and mice have found no evidence of carcinogenic effects associated with ibuprofen administration. medicines.org.ukgeneesmiddeleninformatiebank.nlhpra.iemedicines.org.uk An FDA review of an New Drug Application also references the existence of these non-clinical carcinogenicity studies. fda.gov

Reproductive Toxicity and Developmental Studies in Animal Models

The effects of ibuprofen on reproduction and development have been investigated in several animal species. As a prostaglandin (B15479496) synthesis inhibitor, its administration can interfere with several reproductive processes. medicines.org.ukhpra.ie

Key findings from animal studies include:

Ovulation and Implantation: Ibuprofen was found to inhibit ovulation in rabbits and cause disturbances in implantation in various species, including rabbits, rats, and mice. medicines.org.ukgeneesmiddeleninformatiebank.nlmedicines.org.uk

Embryo-fetal Development: Administration of prostaglandin synthesis inhibitors during the organogenetic period in animals has been associated with an increased incidence of various malformations, including cardiovascular defects. medicines.org.ukhpra.ie Specifically, following the administration of maternotoxic doses of ibuprofen to rats, an increased incidence of ventricular septal defects was observed in the offspring. medicines.org.ukgeneesmiddeleninformatiebank.nlmedicines.org.uk

Pre- and Post-implantation Loss: In animal models, the administration of a prostaglandin synthesis inhibitor has been shown to result in increased pre- and post-implantation loss and embryo-fetal lethality. medicines.org.ukhpra.ie

Placental Transfer: Experimental studies have confirmed that ibuprofen crosses the placenta. medicines.org.ukgeneesmiddeleninformatiebank.nl

These studies highlight that, like other NSAIDs, ibuprofen can adversely affect pregnancy and embryo-fetal development in animal models, particularly through its mechanism of inhibiting prostaglandin synthesis. medicines.org.ukhpra.ie

General Animal Toxicity and Organ System Effects (e.g., Gastrointestinal Tract Lesions, Ulcerations)

Preclinical studies in various animal models have been conducted to assess the general toxicity and organ system effects of ibuprofen, including its lysine salt. A primary and consistent finding across these studies is the occurrence of lesions and ulcerations within the gastrointestinal (GI) tract. medicines.org.ukgeneesmiddeleninformatiebank.nlhpra.ie This toxicity is a known effect of non-steroidal anti-inflammatory drugs (NSAIDs) and is principally attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in maintaining the integrity of the gastrointestinal mucosa. fda.govnih.gov

Table 1: Comparative Gastrointestinal Toxicity of Ibuprofen Formulations in Rats

| Formulation | Dose | Route of Administration | Key Finding | Reference |

|---|---|---|---|---|

| S(+)-Ibuprofen (Dexibuprofen) | 50 mg/kg | Oral | Significantly less mucosal gastric damage compared to racemic ibuprofen. | nih.gov |

| Ibuprofen Lysinate | 100 mg/kg | Oral | Induced significant increases in upper and lower GI permeability, comparable to immediate-release ibuprofen. | clinexprheumatol.org |

| Immediate Release Ibuprofen | 100 mg/kg | Oral | Increased upper and lower GI permeability. | clinexprheumatol.org |

| Sustained Release Ibuprofen | 100 mg/kg | Oral | Increased upper and lower GI permeability. | clinexprheumatol.org |

| Immediate Release Ibuprofen | 100 mg/kg & 200 mg/kg | Subcutaneous | Induced a significant increase in upper and lower GI tract permeability. | clinexprheumatol.org |

Subchronic and chronic toxicity studies in animals consistently identified lesions and ulcerations in the gastrointestinal tract as the principal adverse findings. medicines.org.ukmedicines.org.uk In dogs, ibuprofen has a narrow margin of safety and can cause a range of GI signs from irritation to hemorrhage and perforation. magonlinelibrary.com Experimental studies in dogs have shown that ingestion of 125 mg/kg resulted in emesis, scouring, albuminuria, fecal blood loss, and erosions in the gastric antrum and pylorus. magonlinelibrary.com

Beyond the gastrointestinal system, preclinical animal studies have investigated other potential organ system effects. In some animal species, ibuprofen has been shown to inhibit ovulation and interfere with implantation. medicines.org.ukgeneesmiddeleninformatiebank.nlmedicines.org.uk Experimental studies have also demonstrated that ibuprofen can cross the placenta. medicines.org.ukmedicines.org.uk Following the administration of maternally toxic doses to rats, an increased incidence of certain malformations, such as ventricular septal defects, was observed in the offspring. medicines.org.ukmedicines.org.uk

Animal data also suggest a potential for nephrotoxicity, particularly when renal perfusion is already compromised. fda.gov This is a recognized risk for all NSAIDs due to their inhibition of prostaglandins (B1171923) that are involved in maintaining renal blood flow. fda.gov In dogs, high doses of lysine have been shown to be nephrotoxic, leading to increases in blood urea (B33335) nitrogen and creatinine, as well as microscopic changes in the kidneys. nih.gov However, a thirteen-week oral toxicity study of L-lysine HCl in rats at dietary concentrations of up to 5% reported no adverse effects. fda.gov Animal data also indicate that NSAIDs may increase the risk of convulsions associated with quinolone antibiotics. medicines.org.ukgeneesmiddeleninformatiebank.nlhpra.iemedicines.org.uk

Table 2: Summary of Other Organ System Effects in Animal Studies

| Organ System | Animal Model | Effect | Reference |

|---|---|---|---|

| Reproductive | Rabbit, Rat, Mouse | Inhibition of ovulation and disturbance of implantation. | medicines.org.ukgeneesmiddeleninformatiebank.nlmedicines.org.uk |

| Fetal Development | Rat | Increased incidence of ventricular septal defects in progeny following maternotoxic doses. | medicines.org.ukmedicines.org.uk |

| Renal | General Animal Models | Potential for renal toxicity, especially with impaired renal perfusion. | fda.gov |

| Renal | Dog | High doses of lysine were nephrotoxic. | nih.gov |

| Renal | Rat | No adverse effects from a 13-week oral study of L-lysine HCl. | fda.gov |

| Nervous | General Animal Models | Increased risk of convulsions when co-administered with quinolone antibiotics. | medicines.org.ukgeneesmiddeleninformatiebank.nlhpra.iemedicines.org.uk |

It is important to note that while these preclinical findings provide valuable information on the potential toxicological profile of ibuprofen lysine, (-)-, direct extrapolation to human clinical scenarios requires caution.

Advanced Analytical and Characterization Methodologies

State-of-the-Art Chromatographic Techniques

Chromatography remains a cornerstone in pharmaceutical analysis, offering unparalleled separation and quantification capabilities. For a compound like (-)-Ibuprofen Lysine (B10760008), which comprises an active chiral molecule and an amino acid counter-ion, specific chromatographic approaches are essential.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination of Ibuprofen (B1674241) and Lysine Components

The simultaneous quantification of both ibuprofen and lysine in a single analytical run presents a challenge due to their significantly different physicochemical properties. Ibuprofen is a hydrophobic molecule with strong UV absorbance, while lysine is a hydrophilic amino acid with low UV activity. sielc.comsielc.com This disparity often necessitates distinct analytical strategies or a single, highly optimized method.

A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net However, the retention of the highly polar lysine on a nonpolar stationary phase can be problematic, sometimes requiring the use of ion-pairing reagents. sielc.com To overcome these challenges, methods have been developed that allow for the simultaneous determination of both components without such reagents. sielc.com One innovative technique employs a column-switching system where ibuprofen is trapped on a guard column and washed away, allowing for the separate quantification of lysine. sielc.com

Another developed RP-HPLC method successfully separated ibuprofen and 17 related compounds, demonstrating the technique's power in quality control. researchgate.net This method utilized an Agilent ZORBAX Eclipse Plus C18 column at 40 °C with a gradient elution of sodium phosphate (B84403) buffer (pH 6.9) and acetonitrile, with UV detection at 214 nm. researchgate.net For the simultaneous analysis of ibuprofen and arginine, a similar compound to lysine, an ultra-performance liquid chromatography (UPLC) method with pre-column derivatization using 2,4-Dinitrofluorobenzene (DNFB) has been developed. researchgate.net

Table 1: Example HPLC Parameters for Ibuprofen Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | 10 mM Sodium Phosphate Buffer (pH 6.9) | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 214 nm | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

Chiral HPLC for Enantiomeric Purity Assessment and Quantification

Since the pharmacological activity of ibuprofen resides almost exclusively in the S(+)-enantiomer (dexibuprofen), the enantiomeric purity of (-)-Ibuprofen Lysine is a critical quality attribute. nih.govscielo.br Chiral HPLC is the gold standard for separating and quantifying enantiomers. conicet.gov.arnih.govscielo.br

These separations are typically achieved using a chiral stationary phase (CSP). conicet.gov.arscielo.br Various CSPs, including those based on cellulose, amylose, and cyclodextrins, have proven effective for resolving ibuprofen enantiomers. conicet.gov.arnih.gov For instance, a Chiralpak AD-RH column with a mobile phase of methanol (B129727) and phosphoric acid solution (pH 3.0) has been successfully used for the enantioselective analysis of ibuprofen. nih.gov Another approach involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard, non-chiral column. conicet.gov.ar

The development of stereoselective HPLC methods is crucial for pharmacokinetic studies, allowing for the simultaneous determination of both enantiomers in biological fluids like human plasma. nih.gov

Table 2: Example Chiral HPLC Parameters for Ibuprofen Enantiomers

| Parameter | Value | Reference |

|---|---|---|

| Column | Chiralpak AD-RH | nih.gov |

| Mobile Phase | Methanol:Phosphoric Acid Solution (pH 3.0) (75:25, v/v) | nih.gov |

| Flow Rate | 0.45 mL/min | nih.gov |

| Detection | UV | nih.gov |

Optimized Solid Phase Extraction (SPE) Protocols for Sample Preparation

Effective sample preparation is paramount for accurate and reliable chromatographic analysis, especially when dealing with complex matrices. Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration of analytes. core.ac.uklongdom.orgnih.gov The optimization of SPE protocols, including the choice of sorbent, wash solutions, and elution solvents, is critical to ensure high recovery of the target analytes and removal of interfering substances. nih.govphenomenex.blog

For ibuprofen, various SPE sorbents have been investigated, including anion exchange (Oasis MAX), hydrophilic-lipophilic balanced (Oasis HLB), and reversed-phase (Chromabond C18ec) cartridges. nih.gov Anion-exchange cartridges have shown excellent results for extracting ibuprofen from different pharmaceutical preparations, with recoveries ranging from 90% to 100.2%. nih.gov The pH of the sample solution is a crucial parameter; for instance, adjusting the pH to 3.0 is necessary for good extraction on HLB and C18ec sorbents. ptfarm.pl

A simplified, 3-step SPE protocol (load, wash, and elute) using Oasis HLB has been introduced, which can save significant time and solvent consumption for a broad range of compounds. For the extraction of ibuprofen from wastewater samples, a method involving pre-concentration and clean-up by SPE followed by HPLC analysis has been developed, demonstrating the versatility of this technique. longdom.org

Spectrophotometric and Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and concentration of pharmaceutical compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry (e.g., Area Under Curve Method)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of ibuprofen. ijarsct.co.inresearchgate.net The Area Under the Curve (AUC) method has been successfully developed and validated for the estimation of ibuprofen in bulk and pharmaceutical dosage forms. ijarsct.co.inresearchgate.net This method involves measuring the area under the UV spectrum of the analyte within a specific wavelength range.

For ibuprofen, the quantitative determination is typically carried out in the wavelength range of 218–226 nm. ijarsct.co.inresearchgate.net The method has demonstrated good linearity, with correlation coefficients often exceeding 0.999 over a concentration range of 5–25 µg/ml. ijarsct.co.in The European Pharmacopoeia specifies an identification test for ibuprofen based on its UV spectrum, which should exhibit absorption maxima at 264 nm and 272 nm, and a shoulder at 258 nm. thermofisher.commt.com The ratio of absorbances at these wavelengths is used to confirm the identity of the substance. thermofisher.com

Table 3: UV-Vis Spectrophotometry Parameters for Ibuprofen

| Parameter | Value | Reference |

|---|---|---|

| Wavelength Range (AUC) | 218–226 nm | ijarsct.co.inresearchgate.net |

| Linearity Range | 5–25 µg/ml | ijarsct.co.in |

| Correlation Coefficient (r²) | 0.999 | ijarsct.co.inresearchgate.net |

| Identification Maxima (EP) | 264 nm, 272 nm | thermofisher.commt.com |

| Identification Shoulder (EP) | 258 nm | thermofisher.commt.com |

Infrared Spectroscopy for Structural Elucidation and Co-crystal Characterization

Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds and for characterizing solid-state forms like salts and co-crystals. innovareacademics.inmdpi.comnih.gov In the context of (-)-Ibuprofen Lysine, FTIR spectroscopy can confirm the formation of the salt by observing shifts in the characteristic vibrational bands of the carboxylic acid group of ibuprofen and the amino and carboxylate groups of lysine.

The formation of hydrogen bonds between ibuprofen and a co-former can be identified by broad bands in the region of 2500-3500 cm⁻¹. innovareacademics.in When ibuprofen lysine is formulated into co-crystals, for example with polyvinylpyrrolidone, the resulting IR spectra are distinct from the spectra of the individual components, indicating the formation of a new crystalline phase. innovareacademics.inresearchgate.net Specific regions in the IR spectrum, such as 900-1500 cm⁻¹ (characteristic of CH₂ and CH₃ wags) and 820-850 cm⁻¹, can show significant changes upon co-crystal formation. innovareacademics.in This technique is crucial for confirming the successful creation of co-crystals and for studying the intermolecular interactions within the crystal lattice. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| (-)-Ibuprofen Lysine |

| Acetonitrile |

| Arginine |

| 2,4-Dinitrofluorobenzene |

| Dexibuprofen |

| Ibuprofen |

| Lysine |

| Methanol |

| Phosphoric Acid |

| Polyvinylpyrrolidone |

Advanced Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient (API) like Ibuprofen Lysine, (-)- are pivotal to its stability, dissolution, and bioavailability. Advanced characterization techniques provide a deep understanding of these properties.

X-ray Diffraction and Crystallography for Crystalline Form Analysis (e.g., Co-crystals)

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials. Powder X-ray Diffraction (PXRD) is particularly valuable for identifying new solid phases and for the routine analysis of co-crystals. mdpi.com The formation of co-crystals of Ibuprofen Lysine with various co-formers can be confirmed by the appearance of new diffraction peaks that are distinct from those of the individual components. mdpi.comresearchgate.net

For instance, in the development of Ibuprofen Lysine co-crystals with Polyvinylpyrrolidone (PVP) K25 and K30, PXRD was instrumental in confirming the formation of new crystalline entities. researchgate.netinnovareacademics.in The PXRD patterns of the co-crystals showed unique peaks that were absent in the diffractograms of pure Ibuprofen Lysine and the PVP co-formers. researchgate.netresearchgate.net The diffuse spectra of the polymers contrasted with the sharp, characteristic peaks of the newly formed co-crystals, providing clear evidence of co-crystallization. researchgate.netresearchgate.net

Single-crystal X-ray diffraction (SC-XRD) offers a more detailed, three-dimensional structural elucidation of the co-crystal lattice, revealing the specific intermolecular interactions, such as hydrogen bonds, that hold the API and co-former together. mdpi.comacs.org This level of detail is critical for understanding the structure-property relationships that govern the performance of the co-crystal.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Co-crystal Characterization

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of Ibuprofen Lysine and its co-crystals. cardiff.ac.uk DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, revealing events like melting, crystallization, and solid-solid phase transitions. mdpi.comcardiff.ac.uk TGA measures changes in mass as a function of temperature, providing information about thermal stability and decomposition. cardiff.ac.uk

In the characterization of (S)-ibuprofen:L-lysine co-crystals, DSC data revealed a small endothermic peak around 62 °C, which, in conjunction with no mass loss observed in TGA at that temperature, suggested a solid-solid phase transition. cardiff.ac.uk A larger endothermic peak at approximately 178 °C was attributed to the melting of the co-crystal. cardiff.ac.uk The formation of co-crystals often results in a unique melting point that is different from the melting points of the individual components, serving as a key indicator of a new solid phase. mdpi.com For example, co-crystals of Ibuprofen Lysine with PVP K25 and PVP K30 were characterized by thermal analysis to confirm their formation and assess their thermal stability. researchgate.net

Determination of Solubility Parameters (e.g., Extended Hansen's Approach, Inverse Gas Chromatography) for Material Compatibility

Predicting the miscibility and compatibility of an API with excipients is crucial in pre-formulation studies. Solubility parameters provide a valuable tool for this purpose. nih.gov For complex salts like Ibuprofen Lysine, traditional calculation methods for solubility parameters are often not applicable. nih.govnih.gov Therefore, experimental approaches such as the Extended Hansen's Approach (EHA) and Inverse Gas Chromatography (IGC) are employed. nih.govnih.govresearchgate.net

The Hansen solubility parameters (HSPs) are composed of three components: the dispersion parameter (δd), the polar parameter (δp), and the hydrogen bonding parameter (δh). The total solubility parameter (δt) is derived from these components.

A study utilizing EHA and IGC to determine the solubility parameters of Ibuprofen Lysinate yielded the following results: nih.govnih.gov

| Method | Total Solubility Parameter (δt) (MPa⁰.⁵) |

| Extended Hansen's Approach (EHA) | 31.15 |

| Inverse Gas Chromatography (IGC) | 35.17 |

While the total solubility parameters obtained from both methods were relatively similar, the partial solubility parameters (δd, δp, and δh) showed differences, which can be attributed to the complex behavior of the salt in the presence of various solvents. nih.govnih.gov These parameters are critical for selecting appropriate excipients to ensure the physical stability and performance of the final dosage form.

Physicochemical Characterization of Advanced Drug Delivery Systems

The encapsulation of Ibuprofen Lysine, (-)- into advanced drug delivery systems, such as nanoparticles and nanoemulsions, necessitates a thorough physicochemical characterization to ensure their quality, stability, and efficacy.

Particle Size Distribution and Polydispersity Index Measurement

The particle size and particle size distribution (PSD) are critical quality attributes of nanoparticulate drug delivery systems. These parameters significantly influence the drug release profile, bioavailability, and stability of the formulation. Techniques like laser diffraction and dynamic light scattering are commonly used for these measurements. basf.commdpi.com The Polydispersity Index (PDI) is a measure of the heterogeneity of the particle sizes in the sample. A lower PDI value indicates a more uniform and monodisperse system.

For instance, in the development of ibuprofen-loaded nanoemulsions, a formulation containing 3% (w/w) ibuprofen exhibited the smallest mean droplet size and a low PDI, indicating a stable and uniform system. nih.gov Similarly, polymeric ibuprofen nanoparticles prepared by flash nanoprecipitation had a mean particle size of approximately 50 nm with a PDI of around 0.2, demonstrating a narrow size distribution. nih.gov

| Formulation | Mean Particle Size | Polydispersity Index (PDI) |

| Ibuprofen Nanoemulsion (3% w/w) | Smallest among tested concentrations | Low |

| Polymeric Ibuprofen Nanoparticles | ~50 nm | ~0.2 |

Zeta Potential Determination for Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the colloidal stability of a system. innovareacademics.inwyatt.com Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered to be electrostatically stabilized, as the repulsive forces between particles are strong enough to prevent aggregation. nih.govwyatt.com

In the formulation of an ibuprofen-loaded nanoemulsion, the formulation with the highest zeta potential of -31.7 mV was identified as the most stable. nih.gov For polyelectrolyte-surfactant-complex nanoparticles containing ibuprofen, a negative zeta potential of -40 mV was achieved, indicating good stability. researchgate.net The surface charge of nanoparticles can also influence their interaction with biological membranes and their in vivo fate. nih.govwyatt.com

| Formulation | Zeta Potential (mV) |

| Ibuprofen Nanoemulsion (3% w/w) | -31.7 |

| Ibuprofen-Cetylpyridinium-Alginate Nanoparticles | -40 |

Research in Pharmaceutical Formulation and Drug Delivery Systems

Strategies for Enhancing Dissolution Rate and Absorption Mechanisms

Improving the rate and extent to which a drug dissolves in gastrointestinal fluids is a primary goal in formulation science, as it directly impacts the speed of absorption and the onset of therapeutic action. For ibuprofen (B1674241), this has been a critical area of investigation.

Fundamental Investigations into the Role of Lysine (B10760008) Salt in Dissolution Acceleration

The conversion of a poorly soluble acidic drug, like ibuprofen, into a salt form is a well-established strategy to enhance its dissolution rate. sci-hub.se The salt of ibuprofen with L-arginine and lysine has been reported to exhibit better absorption and a faster onset of action. nih.gov This enhancement is primarily due to the increased aqueous solubility of the salt form compared to the free acid. rsc.org

The mechanism behind this accelerated dissolution is multifaceted. When Ibuprofen lysine comes into contact with an aqueous medium, it creates a microenvironment with a higher pH around the dissolving drug particle. This localized increase in pH, driven by the basic nature of the lysine counter-ion, promotes the ionization of ibuprofen. The ionized form of ibuprofen is significantly more soluble than its unionized counterpart, leading to a much faster dissolution process. rsc.org This phenomenon circumvents the dissolution rate-limited absorption that is characteristic of ibuprofen acid, especially in the acidic environment of the stomach. rsc.org

Co-crystal Engineering for Improved Dissolution Properties and Bioavailability Enhancement

Co-crystal engineering represents a sophisticated approach to modifying the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. mdpi.com A co-crystal is a crystalline structure composed of an API and a pharmaceutically acceptable co-former held together by non-covalent bonds, most commonly hydrogen bonds. innovareacademics.in This technique can significantly improve solubility, dissolution rate, and bioavailability. mdpi.com

Research has demonstrated the feasibility of preparing co-crystals of Ibuprofen lysine with co-formers such as Polyvinylpyrrolidone K25 (PK 25) and Polyvinylpyrrolidone K30 (PK 30). innovareacademics.in Studies have shown that these co-crystals exhibit superior solubility and dissolution properties compared to Ibuprofen lysine alone. innovareacademics.inresearchgate.net For instance, co-crystals of Ibuprofen lysine with PK-30, prepared by solvent evaporation, showed better drug content and solubility than those made with PK-25 via liquid-assisted grinding. innovareacademics.in

Another widely studied co-former for ibuprofen is nicotinamide (B372718). Co-crystals of ibuprofen and nicotinamide have been shown to significantly enhance the drug's solubility and dissolution rate. nih.govcore.ac.uk This improvement is attributed to the formation of a new crystal lattice where the strong hydrogen bonds of pure ibuprofen are disrupted, and the hydrotropic effect of the highly soluble nicotinamide co-former facilitates dissolution. core.ac.uksci-hub.se The result is a "spring and hover" dissolution profile, where the co-crystal rapidly dissolves to create a supersaturated solution of ibuprofen, which can lead to enhanced absorption and bioavailability. sci-hub.se

Table 1: Comparison of Dissolution Enhancement Strategies for Ibuprofen

| Strategy | Co-former/Complexing Agent | Key Findings | Reference |

| Co-crystal Engineering | Nicotinamide | Significantly increased solubility and dissolution rate; improved in vivo analgesic effect. | nih.gov |

| Co-crystal Engineering | Polyvinylpyrrolidone K30 | Superior solubility and dissolution properties compared to Ibuprofen lysine alone. | innovareacademics.in |

| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased solubility and dissolution rate; formation of 1:1 inclusion complexes. | iajps.comresearchgate.net |

Inclusion Complexation with Cyclodextrins for Solubility Improvement

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic central cavity, allowing them to encapsulate poorly water-soluble "guest" molecules like ibuprofen. wiley.com This formation of an inclusion complex can markedly enhance the apparent solubility and dissolution rate of the guest drug. mdpi.com